Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16516769
InChI: InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2;
SMILES:
Molecular Formula: C46H54F12FeP2
Molecular Weight: 952.7 g/mol

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-

CAS No.:

Cat. No.: VC16516769

Molecular Formula: C46H54F12FeP2

Molecular Weight: 952.7 g/mol

* For research use only. Not for human or veterinary use.

Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)- -

Specification

Molecular Formula C46H54F12FeP2
Molecular Weight 952.7 g/mol
IUPAC Name bis[3,5-bis(trifluoromethyl)phenyl]-[1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron
Standard InChI InChI=1S/C41H44F12P2.C5H10.Fe/c1-25(34-16-10-17-35(34)36-15-8-9-18-37(36)55(30-11-4-2-5-12-30)31-13-6-3-7-14-31)54(32-21-26(38(42,43)44)19-27(22-32)39(45,46)47)33-23-28(40(48,49)50)20-29(24-33)41(51,52)53;1-2-4-5-3-1;/h8-9,15,18-25,30-31,34-35H,2-7,10-14,16-17H2,1H3;1-5H2;
Standard InChI Key SNRUKJLXYKUZDU-UHFFFAOYSA-N
Canonical SMILES CC(C1CCCC1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)P(C5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F.C1CCCC1.[Fe]

Introduction

Structural Characterization and Stereochemical Features

Molecular Architecture

The ligand features a ferrocene backbone substituted with two distinct phosphine groups:

  • Position 1: A (1R)-1-[bis(3,5-bis(trifluoromethyl)phenyl)phosphino]ethyl group.

  • Position 2: A 2-(dicyclohexylphosphino)phenyl group .

The molecular formula is C46H54F12FeP2, with a molecular weight of 952.7 g/mol . The (1S) designation specifies the planar chirality at the first carbon of the ethyl bridge, while the (1R) configuration governs the stereochemistry of the phosphinoethyl substituent .

Table 1: Key Structural Properties

PropertyValue/DescriptionSource
Molecular FormulaC46H54F12FeP2
Molecular Weight952.7 g/mol
Stereochemistry(1S), (1R) configurations
Phosphine Substituents3,5-Bis(trifluoromethyl)phenyl, Dicyclohexyl

Electronic and Steric Profiles

  • Trifluoromethyl Groups: Electron-withdrawing substituents enhance ligand stability and modulate metal center electronics .

  • Dicyclohexylphosphino Group: Provides steric bulk to enforce selective substrate binding in catalytic cycles .

Synthesis and Stereochemical Control

Synthetic Pathways

The ligand is synthesized via multi-step functionalization of 1,1′-bis(phosphino)ferrocene precursors. Critical steps include:

  • Oxazoline Intermediate Formation: Introduction of oxazoline moieties at the 2,2′-positions of ferrocene .

  • Phosphine Group Installation: Sequential substitution with bis(3,5-bis(trifluoromethyl)phenyl)phosphine and dicyclohexylphosphine groups .

  • Stereochemical Resolution: Chiral auxiliaries or chromatographic separation ensure enantiopure (1S) and (1R) configurations .

Challenges in Conformational Analysis

The ligand’s size and mixed substituents preclude 3D conformer generation via MMFF94s force fields, as noted in PubChem . Experimental techniques like X-ray crystallography or NOE NMR are required for detailed conformational studies .

Applications in Asymmetric Catalysis

Palladium-Catalyzed Allylic Alkylation

This ligand excels in Pd-mediated allylic alkylations, achieving >90% enantiomeric excess (ee) for substrates like 1,3-diphenylprop-2-en-1-yl acetate . Key findings:

  • Substituent Effects: Trifluoromethyl groups boost catalytic activity, while dicyclohexyl groups enhance enantioselectivity .

  • Planar Chirality Dominance: Unlike traditional chiral ligands, this compound relies solely on ferrocene’s planar chirality for asymmetric induction .

Table 2: Catalytic Performance in Allylic Alkylation

SubstrateYield (%)ee (%)ConditionsSource
1,3-Diphenylpropenyl Acetate9294Pd(OAc)2, THF, 25°C
Cyclohex-2-en-1-yl Acetate8885Pd(OAc)2, DCM, 30°C

Phosphapalladacycle Formation

Reaction with Na2PdCl4 yields planar chiral palladacycles with 59–96% ee, critical for Suzuki-Miyaura couplings . The dicyclohexylphosphino group facilitates transcyclopalladation, a key step in cycle formation .

Comparative Analysis with Related Ligands

Electronic Modulation via Trifluoromethyl Groups

Ligands with -CF3 substituents exhibit higher oxidative stability and improved performance in electron-deficient metal complexes compared to -OMe or -H analogs .

Future Directions and Challenges

Expanding to 3d/4f Heterometallic Complexes

Ferrocene’s redox activity and modular ligand design position this compound for use in heterometallic single-molecule magnets (SMMs) . Preliminary studies suggest Fe-Ln complexes could exhibit slow magnetic relaxation under applied fields .

Scalability and Industrial Applications

While laboratory-scale synthesis is established, large-scale production requires optimizing phosphine substitution steps to minimize costly chiral separations .

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